N-methyl-2-nitro-N-(trifluoromethyl)aniline
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Overview
Description
N-methyl-2-nitro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7F3N2O2 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a methylated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-nitro-N-(trifluoromethyl)aniline typically involves the nitration of N-methyl-N-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-methyl-2-amino-N-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
N-methyl-2-nitro-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs with specific therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-nitro-N-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and trifluoromethyl groups can influence its reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-nitroaniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-methyl-4-nitroaniline:
N-methyl-2-nitro-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and applications.
Uniqueness
N-methyl-2-nitro-N-(trifluoromethyl)aniline is unique due to the combination of the nitro, trifluoromethyl, and methylated aniline groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H7F3N2O2 |
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Molecular Weight |
220.15 g/mol |
IUPAC Name |
N-methyl-2-nitro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3N2O2/c1-12(8(9,10)11)6-4-2-3-5-7(6)13(14)15/h2-5H,1H3 |
InChI Key |
KRVBZHPBFYFZJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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